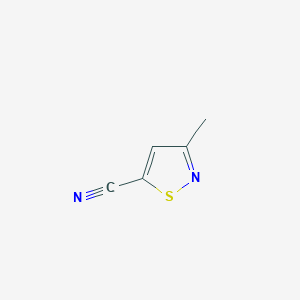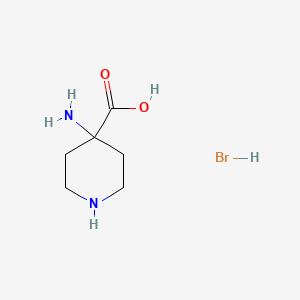![molecular formula C10H13ClFN B1320853 N-[(2-Chloro-4-fluorophenyl)methyl]propan-2-amine CAS No. 823189-82-8](/img/structure/B1320853.png)
N-[(2-Chloro-4-fluorophenyl)methyl]propan-2-amine
Descripción general
Descripción
The compound "N-[(2-Chloro-4-fluorophenyl)methyl]propan-2-amine" is a chemical entity that appears to be structurally related to various compounds studied for their chemical and biological properties. Although the exact compound is not directly studied in the provided papers, similar compounds with chloro-fluorophenyl groups and amine functionalities have been synthesized and analyzed for their potential applications in medicinal chemistry and material science.
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions, starting from substituted toluenes or phenylthioureas. For instance, the synthesis of N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine involves the reaction of 3-chloro-2-methylphenylthiourea with 4-fluorophenacyl bromide under Hantzsch thiazole synthesis conditions . This suggests that the synthesis of "N-[(2-Chloro-4-fluorophenyl)methyl]propan-2-amine" could similarly involve the use of substituted phenyl groups and appropriate amine precursors, potentially through an amide formation reaction or a reductive amination process.
Molecular Structure Analysis
The molecular structure of compounds with substituted phenyl groups and amine linkages has been extensively studied using spectroscopic methods such as Fourier transform infrared (FTIR), FT-Raman, and NMR spectroscopy. These techniques provide insights into the vibrational characteristics of the compounds and the influence of substituents on the amide group frequencies . Quantum chemical investigations using ab initio and density functional theory (DFT) calculations with basis sets like 6-311++G(d,p) can predict structural and thermodynamical properties, which would be relevant for understanding the molecular structure of "N-[(2-Chloro-4-fluorophenyl)methyl]propan-2-amine" .
Chemical Reactions Analysis
The chemical reactivity of compounds containing amine and substituted phenyl groups can be influenced by the electronic effects of the substituents. For example, the presence of electron-withdrawing groups such as chloro and fluoro can affect the nucleophilicity of the amine group and the overall reactivity of the molecule in substitution or addition reactions. The compounds studied in the provided papers do not directly address the reactivity of "N-[(2-Chloro-4-fluorophenyl)methyl]propan-2-amine," but they do suggest that such a molecule could participate in reactions typical of secondary amines, such as alkylation or acylation .
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been characterized to some extent. For example, the binding affinities of substituted ethylamines for dopamine receptors have been evaluated, indicating that structural modifications can significantly impact biological activity . The introduction of alkyl groups on the nitrogen atom of the amine can alter the lipophilicity and receptor selectivity, which could be relevant for the pharmacological profile of "N-[(2-Chloro-4-fluorophenyl)methyl]propan-2-amine" . Additionally, the presence of halogen atoms could influence the compound's melting point, solubility, and stability.
Aplicaciones Científicas De Investigación
Synthesis and Intermediate Applications
N-[(2-Chloro-4-fluorophenyl)methyl]propan-2-amine is a chemical compound that can serve as a key intermediate in the synthesis of various pharmaceuticals and chemicals. For example, the synthesis of 2-Fluoro-4-bromobiphenyl, an intermediate in the manufacture of flurbiprofen, highlights the importance of halogenated intermediates in pharmaceutical synthesis. Flurbiprofen is a non-steroidal anti-inflammatory and analgesic material, underscoring the role of such intermediates in drug development. The practical synthesis of such compounds, despite challenges related to the use of palladium and toxic phenylboronic acid, showcases the innovative approaches in chemical synthesis aimed at large-scale production (Qiu et al., 2009)1.
Fluorescent Chemosensors
The compound's structural features may also be exploited in the development of fluorescent chemosensors. For instance, compounds based on 4-Methyl-2,6-diformylphenol (DFP) have shown promise in detecting a variety of analytes, including metal ions and neutral molecules. The high selectivity and sensitivity of DFP-based chemosensors, along with their potential applications in various fields, illustrate the broad utility of chemically engineered molecules in analytical chemistry (Roy, 2021)2.
Environmental and Analytical Chemistry
In environmental and analytical chemistry, understanding the degradation of nitrogen-containing compounds is critical. Advanced oxidation processes have been identified as effective in mineralizing resistant nitrogen-containing compounds, improving overall treatment schemes for water purification. This research area is particularly relevant for addressing global concerns about toxic and hazardous compounds in water, emphasizing the need for technologies that can degrade such substances efficiently (Bhat & Gogate, 2021)3.
Direcciones Futuras
The future directions for research on “N-[(2-Chloro-4-fluorophenyl)methyl]propan-2-amine” could include further investigation into its synthesis, properties, and potential applications. Given the presence of chlorine and fluorine in the compound, it could have interesting properties and applications in various fields .
Propiedades
IUPAC Name |
N-[(2-chloro-4-fluorophenyl)methyl]propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClFN/c1-7(2)13-6-8-3-4-9(12)5-10(8)11/h3-5,7,13H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPFQCDBZECWZSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=C(C=C(C=C1)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90592484 | |
| Record name | N-[(2-Chloro-4-fluorophenyl)methyl]propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90592484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-Chloro-4-fluorophenyl)methyl]propan-2-amine | |
CAS RN |
823189-82-8 | |
| Record name | 2-Chloro-4-fluoro-N-(1-methylethyl)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=823189-82-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(2-Chloro-4-fluorophenyl)methyl]propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90592484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![5-Chloro-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B1320789.png)




![Ethyl [(4-amino-1,3,5-triazin-2-yl)thio]acetate](/img/structure/B1320812.png)
![4-Hydroxybenzo[d]thiazole-2-carbonitrile](/img/structure/B1320815.png)
